4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Overview
Description
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is an organic compound with the molecular formula C15H13BrO3. It is a derivative of benzoic acid and is characterized by the presence of a bromomethyl group attached to a phenoxy group, which is further connected to a benzoic acid methyl ester moiety. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromomethylphenoxy)benzoic acid methyl ester can be synthesized through several routes. One common method involves the esterification of 4-(4-Bromomethylphenoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another synthetic route involves the bromination of 4-(4-Methylphenoxy)benzoic acid methyl ester. This process uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted under controlled temperature conditions to achieve selective bromination at the methyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for reagent addition and temperature control enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromomethylphenoxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
4-(4-Bromomethylphenoxy)benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations enable the compound to participate in diverse chemical reactions and pathways.
Comparison with Similar Compounds
4-(4-Bromomethylphenoxy)benzoic acid methyl ester can be compared with similar compounds such as:
4-(4-Chloromethylphenoxy)benzoic acid methyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-(4-Methylphenoxy)benzoic acid methyl ester: Lacks the bromine atom, resulting in reduced reactivity towards nucleophiles.
4-(4-Bromomethylphenoxy)benzoic acid ethyl ester: Similar structure but with an ethyl ester group, affecting its physical properties and reactivity.
The uniqueness of this compound lies in its bromomethyl group, which provides a versatile site for chemical modifications and enhances its utility in various synthetic applications.
Properties
IUPAC Name |
methyl 4-[4-(bromomethyl)phenoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUTBVMGWBVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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